molecular formula C12H13F3N2O2 B13464845 N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide

N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide

Cat. No.: B13464845
M. Wt: 274.24 g/mol
InChI Key: NCWUIJMAUHSELO-UHFFFAOYSA-N
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Description

The compound N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide features a 3,4-dihydro-2H-1-benzopyran (chromene) core substituted with an amino group at position 6 and a trifluoroacetamide group attached via a methylene bridge at position 2. Its molecular formula is C₁₂H₁₃F₃N₂O₂ (molecular weight: 280.24 g/mol). The amino group enhances hydrophilicity and reactivity, while the trifluoroacetyl moiety contributes to metabolic stability and electron-withdrawing effects .

Properties

Molecular Formula

C12H13F3N2O2

Molecular Weight

274.24 g/mol

IUPAC Name

N-[(6-amino-3,4-dihydro-2H-chromen-2-yl)methyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)11(18)17-6-9-3-1-7-5-8(16)2-4-10(7)19-9/h2,4-5,9H,1,3,6,16H2,(H,17,18)

InChI Key

NCWUIJMAUHSELO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)N)OC1CNC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene Derivatives with Varied Substituents

2-[(6-Methyl-3,4-dihydrospiro[chromene-2,1′-cyclopentan]-4-yl)thio]-N-(2-phenylethyl)acetamide
  • Core Structure : Spirocyclic chromene fused with cyclopentane.
  • Substituents : 6-methyl, thioacetamide, phenethyl group.
  • Molecular Formula : C₂₃H₂₆N₂O₂S (394.53 g/mol).
  • Key Differences: The spirocyclic framework introduces steric hindrance, limiting conformational flexibility. The thioether linkage (vs.

Trifluoroacetamide Derivatives with Aromatic Backbones

N-(4-Acetylphenyl)-2,2,2-trifluoroacetamide
  • Core Structure : Phenyl ring.
  • Substituents : 4-acetyl, trifluoroacetamide.
  • Molecular Formula: C₁₀H₈F₃NO₂ (231.17 g/mol).
  • Key Differences: The acetyl group increases lipophilicity compared to the amino group in the target compound. Lacks the chromene scaffold, reducing π-π stacking interactions and altering bioavailability.
N-(3-Bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
  • Core Structure : Nitro- and bromo-substituted phenyl ring.
  • Substituents : 3-bromo, 2-methyl, 6-nitro.
  • Molecular Formula : C₉H₆BrF₃N₂O₃ (327.05 g/mol).
  • Key Differences: Electron-withdrawing nitro and bromo groups reduce nucleophilic reactivity compared to the amino group in the target compound.

Halogenated and Alkylated Analogs

N-(2-Bromophenethyl)-2,2,2-trifluoroacetamide
  • Core Structure : Phenethyl group.
  • Substituents : 2-bromo, trifluoroacetamide.
  • Molecular Formula: C₁₀H₉BrF₃NO (296.08 g/mol).
  • Key Differences :
    • Bromine substitution may enhance electrophilic aromatic substitution reactivity.
    • Absence of the chromene ring limits planar stacking interactions critical for biological target binding.

Thioacetamide and Spirocyclic Variants

N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide
  • Core Structure : Thioxomethyl group.
  • Substituents : Trifluoroacetamide, amine.
  • Molecular Formula : C₃H₃F₃N₂OS (172.13 g/mol).
  • Key Differences :
    • The thioamide group (C=S) introduces distinct electronic properties, such as reduced resonance stabilization compared to the target compound’s acetamide (C=O).
    • Smaller molecular size may improve membrane permeability but reduce target specificity.

Structural and Functional Implications

Physicochemical Properties

Compound LogP (Predicted) Solubility (Water) Key Influencing Factors
Target Compound ~1.5 Moderate Amino group enhances hydrophilicity
N-(4-Acetylphenyl)-trifluoroacetamide ~2.2 Low Acetyl group increases lipophilicity
N-(3-Bromo-2-methyl-6-nitrophenyl)-trifluoroacetamide ~2.8 Very Low Nitro and bromo groups reduce solubility

Reactivity and Stability

  • Target Compound: The amino group at position 6 facilitates electrophilic substitution (e.g., acylation), while the trifluoroacetamide acts as a protecting group, enhancing stability under acidic conditions .
  • Thioacetamide Analogs : Thioether linkages (e.g., ) are prone to oxidation, reducing stability compared to oxygen-based analogs.
  • Nitro-Substituted Derivatives : Nitro groups (e.g., ) require harsh reduction conditions for conversion to amines, complicating synthetic routes.

Biological Activity

N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide (CAS Number: 2919946-74-8) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevance in pharmacology.

Chemical Structure and Properties

The compound features a benzopyran moiety, which is known for its diverse biological activities. The trifluoroacetamide group enhances its chemical stability and may influence its interaction with biological targets.

Molecular Formula: C12H12F3N2O
Molecular Weight: 270.24 g/mol

Synthesis

The synthesis of this compound involves the reaction of 6-amino-3,4-dihydro-2H-1-benzopyran with trifluoroacetic anhydride. The process typically requires careful control of reaction conditions to ensure high yield and purity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which is implicated in various diseases including neurodegenerative disorders.

  • Mechanism of Action : The antioxidant activity may be attributed to the ability of the benzopyran structure to scavenge free radicals and inhibit lipid peroxidation .
  • Case Studies : In animal models, derivatives of benzopyran have shown protective effects against oxidative damage in brain tissues . This suggests that this compound could potentially offer neuroprotective benefits.

Neuroprotective Effects

The compound's structural characteristics suggest it may interact with neuroprotective pathways. Similar benzopyran derivatives have been studied for their ability to mitigate neuronal damage following ischemic events.

  • In Vivo Studies : Animal studies have demonstrated that compounds with similar scaffolds can protect against head injuries and strokes by modulating oxidative stress responses .

Enzyme Inhibition

The compound's trifluoroacetamide group may enhance its ability to act as an enzyme inhibitor. Preliminary studies suggest potential inhibition of carboxylesterase enzymes, which are involved in drug metabolism and detoxification processes.

Activity Type Effect Reference
AntioxidantScavenging free radicals
NeuroprotectiveProtection against oxidative stress in neurons
Enzyme InhibitionPotential inhibition of carboxylesterase

Research Findings

Recent studies have focused on the molecular docking of this compound to predict its binding affinity to various biological targets. These studies aim to elucidate the compound's mechanism of action at a molecular level.

Molecular Docking Studies

Molecular docking simulations suggest that the compound can effectively bind to key enzymes involved in metabolic pathways. This binding may lead to alterations in enzyme activity that could be therapeutically beneficial.

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